Verdamycin

Description

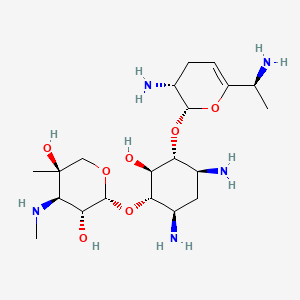

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H39N5O7 |

|---|---|

Molecular Weight |

461.6 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |

InChI |

InChI=1S/C20H39N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h5,8-11,13-19,25-28H,4,6-7,21-24H2,1-3H3/t8-,9+,10-,11+,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1 |

InChI Key |

XUSXOPRDIDWMFO-CTMSJIKGSA-N |

Isomeric SMILES |

C[C@@H](C1=CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N |

Canonical SMILES |

CC(C1=CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N |

Synonyms |

verdamicin |

Origin of Product |

United States |

Discovery and Structural Elucidation in Research Context

Historical Context of Initial Isolation and Characterization Studies

Verdamycin was initially isolated from fermentation broths of microorganisms belonging to the genus Micromonospora. Specifically, strains identified as Micromonospora grisea and Micromonospora echinospora were found to produce this antibiotic wikipedia.orgwikipedia.org. These initial isolation studies involved the cultivation of these microbial strains and the subsequent extraction of the produced metabolites from the fermentation media.

The initial characterization of this compound involved determining its basic physico-chemical properties to differentiate it from other known antibiotics. Studies described this compound as a basic white powder when vacuum-dried wikipedia.org. Key properties observed during these early characterization efforts included its solubility profile: very easily soluble in water, soluble in methanol (B129727) and ethanol, sparingly soluble in acetone, and insoluble in solvents such as chloroform, benzene, ethyl acetate, butyl acetate, ether, and n-hexane wikipedia.org. Melting points for different forms of the free base were reported, for instance, 108°-111° C for one lyophilized product and 143°-146° C for another wikipedia.org. These fundamental characteristics provided the first insights into the physical nature of this compound and were crucial in distinguishing it from other related compounds isolated from microbial sources.

Methodologies for Advanced Structural Determination

Elucidating the precise chemical structure of this compound required the application of advanced analytical techniques, primarily spectroscopic methods. These methodologies provided detailed information about the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy played a crucial role in the structural determination of this compound and related aminoglycosides wikipedia.orgwikipedia.org. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides data on the connectivity and environment of atoms within a molecule. For this compound, characteristic peaks were observed in the 1H NMR spectrum (in D2O), providing specific details about certain proton environments. Noted characteristic peaks included signals at 1.3 ppm corresponding to a tertiary 4"-C-methyl group, 2.6 ppm assigned to a 6'-N-methyl group, 2.7 ppm attributed to a 3"-N-methyl group, 5.12 ppm for a 1"-anomeric proton, and 5.37 ppm for a 1'-anomeric proton wikipedia.org. The application of 13C NMR spectroscopy is also a standard technique in the structural elucidation of organic compounds, providing information about the carbon skeleton wikidata.orgwikipedia.orgwikipedia.orgthermofisher.com. While specific 13C data for the initial this compound characterization were not detailed in the immediately available results, 13C NMR, often in conjunction with 2D NMR techniques like COSY, HSQC, and HMBC, is routinely used to assign all carbon and proton signals and establish connectivity, as demonstrated in studies on related compounds like 6'-deamino-6'-oxogentamicin C1a wikipedia.org.

Mass spectrometry (MS) was another indispensable tool in determining the molecular weight and fragmentation pattern of this compound, providing clues about its elemental composition and structural subunits wikidata.orgwikipedia.orgwikipedia.orgthermofisher.commims.comfishersci.iefishersci.comwikidata.org. Analysis of the mass spectrum of this compound revealed main ion peaks at m/e values of 112, 125, 143, 144, 172, 190, 330, and 334 wikipedia.org. These fragmentation ions provide valuable information about the substructures present in the this compound molecule. High-resolution mass spectrometry can further refine the molecular formula determination thermofisher.com.

While spectroscopic methods provided extensive information, X-ray crystallography is a powerful technique for obtaining definitive three-dimensional structural information at atomic resolution, particularly when suitable crystals can be obtained wikipedia.orgwikipedia.orgfishersci.camims.com. Although specific crystallographic data for this compound itself were not found in the search results, crystallographic analysis has been successfully applied to determine the structures of related compounds, providing valuable comparative data and insights into the structural characteristics of aminoglycoside antibiotics fishersci.camims.com.

The combination of these spectroscopic and analytical methodologies allowed researchers to piece together the complex structure of this compound, identifying its constituent sugar rings and aminocyclitol core, characteristic of the aminoglycoside class.

Biosynthetic Pathways and Genetic Architectures

Producing Microorganisms and Fermentation System Analysis

Verdamycin is produced by species of the genus Micromonospora. Specifically, Micromonospora grisea and Micromonospora rhodorangea have been identified as this compound producers, obtainable through fermentation processes. google.comresearchgate.net Fermentation is a metabolic process utilized by microorganisms to break down carbohydrates, often in the absence of oxygen, producing various end products, including antibiotics like this compound. libretexts.orgindianfarmer.net The production of secondary metabolites, such as this compound, through microbial fermentation can be influenced by various factors, and optimizing fermentation strategies can enhance antibiotic yield. medcraveonline.comnih.gov For instance, inducing reactive oxygen species (ROS) by adding hydrogen peroxide to the fermentation of Streptomyces hygroscopicus 5008, a producer of validamycin A (a related C7N aminocyclitol), enhanced antibiotic production. nih.gov While this example pertains to validamycin A, it illustrates a principle that could potentially be applied to this compound fermentation to improve titers.

Enzymatic Catalysis and Detailed Bioconversion Steps (e.g., C7N-aminocyclitol pathway intermediates)

The biosynthesis of this compound involves enzymatic catalysis, a process where enzymes facilitate specific chemical reactions to convert substrates into products. vito.bemdpi.com this compound belongs to the C7N-aminocyclitol family of natural products. researchgate.netnih.gov These compounds are characterized by a seven-membered aminocyclitol ring and are derived from sedoheptulose (B1238255) 7-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. researchgate.netnih.govwikipedia.orgnih.gov

A key intermediate in the biosynthesis of C7N-aminocyclitols, including validamycin (a related compound), is 2-epi-5-epi-valiolone (B1265091), which is formed from sedoheptulose 7-phosphate by the enzyme 2-epi-5-epi-valiolone synthase (EEVS). researchgate.netnih.govwikipedia.orgnih.gov While the specific detailed bioconversion steps leading directly to this compound are not exhaustively detailed in the search results, the involvement of the C7N-aminocyclitol pathway suggests a series of enzymatic modifications of cyclitol intermediates. Studies on the synthesis of this compound C2 have involved the oxidation of allylic primary azides of 2-substituted dihydro[2H]pyrans with SeO2 to obtain corresponding aldehydes, indicating specific chemical transformations are required to build the this compound structure. mdpi.comsemanticscholar.org

The biosynthesis of other aminoglycoside antibiotics, such as gentamicin (B1671437) and kanamycin (B1662678), which are structurally related to this compound, involves pathways originating from 2-deoxy-scyllo-inosose (B3429959) or myo-inositol. google.compsu.edu These pathways involve various enzymatic steps including phosphorylation, epimerization, dehydration, keto-reduction, transamination, and glycosylation. wikipedia.orgnih.govpsu.edu Given the structural similarities, it is likely that this compound biosynthesis also employs a range of similar enzymatic reactions to modify and assemble the aminocyclitol core and attached sugar moieties. For instance, glycosyltransferases are enzymes that attach sugar units, and a putative glycosyltransferase gene (valG) has been implicated in the final step of validamycin A biosynthesis, attaching a glucose molecule to validoxylamine. nih.gov Such glycosylation steps are characteristic of aminoglycoside biosynthesis.

Identification and Functional Annotation of Biosynthetic Gene Clusters (BGCs)

Biosynthetic gene clusters (BGCs) are organized groups of genes that collectively encode the enzymes, regulatory proteins, and transport systems required for the biosynthesis of secondary metabolites like this compound. nih.govresearchgate.net Identifying and functionally annotating these clusters is crucial for understanding the biosynthetic pathway. Genome mining is a common approach used to identify potential BGCs within microbial genomes. nih.govresearchgate.netfrontiersin.orgnih.gov

While a specific BGC for this compound is not explicitly detailed as "this compound BGC" in the provided search results, the biosynthesis of related C7N-aminocyclitols like validamycin A has been studied, and their BGCs have been identified and analyzed. nih.govsecondarymetabolites.orgsecondarymetabolites.org For instance, the validamycin A BGC from Streptomyces hygroscopicus subsp. limoneus is approximately 37 kb and contains 22 complete open reading frames (ORFs), including genes predicted to encode enzymes such as adenyltransferase, kinase, ketoreductase, epimerase/dehydratase, glycosyltransferase, aminotransferase, dehydrogenase, phosphatase/phosphomutase, glycosyl hydrolase, and transport proteins. nih.gov Another validamycin A BGC from Streptomyces hygroscopicus subsp. jinggangensis is about 45 kb. nih.govsecondarymetabolites.org

Functional annotation of genes within these clusters involves predicting the role of each gene product in the biosynthetic pathway based on sequence similarity to known enzymes and functional studies like gene knockout experiments. frontiersin.orgnih.govnih.gov For example, disruption of the vldA gene (encoding a 2-epi-5-epi-valiolone synthase ortholog) in Streptomyces hygroscopicus var. limoneus abolished validamycin biosynthesis, confirming its essential role. nih.gov Similarly, inactivation of the putative glycosyltransferase gene (valG) in S. hygroscopicus 5008 resulted in the accumulation of the validamycin A precursor, validoxylamine, highlighting the enzyme's function in the final glycosylation step. nih.gov These studies on related BGCs provide a framework for understanding the types of genes and enzymes likely involved in this compound biosynthesis.

Regulatory Mechanisms Governing Biosynthesis Gene Expression

The expression of genes within BGCs is tightly regulated to control the timing and level of secondary metabolite production. This regulation can occur at various levels, including transcriptional control. mdpi.comfrontiersin.org Regulatory genes are often located within or near the BGCs they control. nih.gov

Studies on the regulation of validamycin A biosynthesis have identified regulatory mechanisms. For example, the global regulator GlnR has been shown to act as both an activator and a repressor of validamycin biosynthesis by binding to different sites in the promoter region of the gene cluster. nih.gov Environmental signals can also influence the expression of BGCs. mdpi.com While specific regulatory mechanisms for this compound biosynthesis are not detailed in the search results, it is reasonable to infer that similar complex regulatory networks involving pathway-specific regulators and responses to environmental cues govern the expression of the this compound BGC.

Comparative Biosynthetic Genomics and Pathway Diversification

Comparative biosynthetic genomics involves comparing BGCs from different organisms or strains to understand the diversity and evolution of biosynthetic pathways. nih.govmdpi.com This approach can reveal conserved genes and enzymes, as well as variations that lead to the production of different structural analogs. researchgate.net

This compound is structurally related to other aminoglycoside antibiotics like gentamicin and sisomicin (B1680986). google.comresearchgate.net Comparative genomic analysis of the BGCs responsible for these related compounds can provide insights into the enzymes and steps that lead to the specific modifications found in this compound, such as the 6'-C-methyl group (this compound I is listed as 6'-C-Methylsisomicin). nih.gov Differences in enzymatic capabilities encoded by variations in BGCs can lead to pathway diversification, resulting in the production of a range of related natural products with varying biological activities. nih.gov For instance, a new biosynthetic pathway to validoxylamine A was discovered in Actinosynnema mirum through comparative metabolomic studies and gene knockouts, highlighting the diversity in pseudosugar biosynthetic pathways. nih.gov Studying the BGCs of this compound-producing Micromonospora species and comparing them to those of producers of related aminoglycosides would likely reveal the genetic basis for the unique structural features of this compound.

Chemical Synthesis and Analog Generation

Total Synthetic Strategies for Verdamycin Core Structures

The de novo total synthesis of complex aminoglycosides like this compound presents a formidable challenge in organic chemistry due to their high density of functional groups, multiple stereocenters, and glycosidic linkages. A review of the scientific literature indicates that a complete total synthesis of this compound has not been a primary focus of reported research. Instead, the field has largely concentrated on semi-synthetic approaches starting from more readily available aminoglycoside precursors.

The complexity of such an undertaking can be contextualized by examining the total syntheses of other intricate natural products, such as the glycopeptide antibiotic vancomycin (B549263) or the pseudo-oligosaccharide validamycin. nih.govrsc.org These syntheses require dozens of steps and the development of novel methodologies to control stereochemistry and construct complex ring systems. nih.gov For instance, the synthesis of valienamine, an essential core unit of validamycins, has been the subject of extensive research, with numerous distinct approaches developed to access this key building block. sioc-journal.cn The challenges inherent in these related syntheses underscore the difficulty of a total synthesis of the complete this compound molecule and explain the prevalence of semi-synthetic strategies.

Semi-Synthetic Modifications and Derivatization Approaches

Semi-synthesis, which involves the chemical modification of a natural product, is the most common strategy for generating this compound derivatives. This approach allows chemists to introduce specific structural changes to probe structure-activity relationships and create new analogs with improved properties.

A significant semi-synthetic pathway starts from sisomicin (B1680986), a closely related aminoglycoside. Research has demonstrated the successful synthesis of this compound C2 and its congener, this compound C2a, from sisomicin. researchgate.net This transformation is a key example of building upon a natural scaffold to achieve a related but distinct natural product.

Furthermore, direct derivatization of the this compound molecule has yielded several important analogs. A primary site for modification is the 1-amino group. Through regioselective acylation, various N-acyl derivatives can be prepared. sci-hub.se For example, reaction with 1-acetylimidazole (B1218180) can selectively introduce an acetyl group at this position. sci-hub.se Another notable derivative is Vertilmicin, the 1-N-ethyl derivative of this compound. These modifications are often pursued to alter the molecule's interaction with ribosomal targets or to block the sites susceptible to deactivating enzymes produced by resistant bacteria.

| Derivative Name | Modification Type | Starting Material | Key Reagent/Process | Reference |

|---|---|---|---|---|

| Verdamicin C2 / C2a | Side-chain Elaboration | Sisomicin | Oxidative transformation of allylic azide (B81097) | researchgate.net |

| 1-N-Acetylthis compound | N-Acylation | This compound | 1-Acetylimidazole | sci-hub.se |

| Vertilmicin | N-Alkylation | This compound | N-ethylation |

Design and Synthesis of Mechanistic Probes and Structural Analogues

The design and synthesis of structural analogs are crucial for investigating the molecular mechanisms of action and for developing compounds with novel activities. This includes modifying specific functional groups and altering the molecule's stereochemistry.

C2 Modifications

A prominent example of analog generation is the synthesis of Verdamicin C2 and its C6' epimer, C2a. This synthesis was accomplished from sisomicin and hinged on a novel oxidative transformation of a primary allylic azide on a dihydro[2H]pyran ring system to an α,β-unsaturated aldehyde. researchgate.net This aldehyde intermediate was then subjected to a stereocontrolled elaboration to install the C5' side chain, ultimately yielding both Verdamicin C2 and C2a. researchgate.net The ability to synthesize both epimers allows for detailed studies into how the stereochemistry at the C6' position affects biological activity. researchgate.net

Z-Double Bond Analogues

While specific reports on the synthesis of Z-double bond analogues of this compound are not prominent in the literature, this strategy is a known approach in medicinal chemistry to create conformationally restricted analogs. rsc.org Natural products often contain the more stable E (trans) double bond geometry. Synthesizing an analogue with a Z (cis) double bond introduces a significant kink in the molecule's structure, which can alter its binding properties to biological targets. The synthesis of Z-alkenes can be challenging and often requires specific methodologies, such as the Wittig reaction under salt-free conditions, the Peterson olefination, or various catalytic cross-metathesis reactions using specialized molybdenum or ruthenium catalysts. nih.govorganic-chemistry.org For a molecule like this compound, introducing a Z-double bond, for instance in the C4',5' position, would be a rational strategy to probe the conformational requirements of its binding pocket. The synthesis of such an analogue would likely involve a late-stage olefination or cross-coupling reaction. rsc.orgresearchgate.net

| Analog Type | Synthetic Goal | Key Synthetic Step/Concept | Reference |

|---|---|---|---|

| Verdamicin C2 / C2a (C6' epimers) | Investigate stereochemistry at C6' | Stereocontrolled elaboration of an α,β-unsaturated aldehyde | researchgate.net |

| Hypothetical Z-Double Bond Analog | Introduce conformational constraint | Stereoselective olefination (e.g., Wittig, Cross-Metathesis) | rsc.orgnih.gov |

Regioselective and Stereoselective Synthetic Methodologies

The synthesis of this compound analogs relies heavily on synthetic methods that can precisely control the site of reaction (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity).

Regioselective Methodologies

Given the multiple hydroxyl and amino groups in this compound, each with similar reactivity, regioselective reactions are essential to avoid complex mixtures of products. The selective functionalization of a single group is a significant challenge. One successful strategy is the regioselective 1-N-acylation . By carefully controlling reaction conditions and reagents, such as using 1-acetylimidazole, the amino group at the C-1 position can be acylated preferentially over the other amino groups in the molecule. sci-hub.se This selectivity arises from the unique steric and electronic environment of the C-1 amine. Similar principles are applied in carbohydrate chemistry, where catalysts like diarylborinic acids or specific enzyme systems are used to achieve highly regioselective acylation or alkylation of diols and polyols. organic-chemistry.orgpsu.edu

Stereoselective Methodologies

Molecular Mechanisms of Biological Action

Primary Molecular Targets Identification (e.g., ribosomal binding sites)

The primary molecular target of Verdamycin, like other aminoglycoside antibiotics, is the bacterial ribosome, the cellular organelle responsible for protein synthesis. mdpi.comnih.gov Specifically, this compound binds with high affinity to the 30S ribosomal subunit. nih.gov The binding site is located within the 16S ribosomal RNA (rRNA), a critical component of this subunit. mdpi.comsci-hub.se

The precise location of this interaction is the decoding A-site (aminoacyl-tRNA site) on the 16S rRNA. mdpi.comsci-hub.se This site is a highly conserved region across most bacterial species, which accounts for the broad-spectrum activity of aminoglycosides. nih.gov The interaction primarily involves helix 44 of the 16S rRNA. mdpi.comnih.gov The Shine-Dalgarno sequence, a purine-rich consensus sequence (5'-AGGAGG-3') on the messenger RNA (mRNA) located upstream of the start codon, is responsible for recruiting the ribosome to the mRNA to initiate translation. wikipedia.orgthermofisher.com By binding to the A-site in close proximity to where codon-anticodon recognition occurs, this compound effectively disrupts the fidelity of the translation process from its earliest stages.

Table 1: this compound's Primary Molecular Target

| Component | Target | Specific Site | Reference |

| Cellular Machine | Bacterial Ribosome | 30S Subunit | nih.gov |

| Molecular Target | 16S Ribosomal RNA (rRNA) | Decoding A-site (helix 44) | mdpi.comsci-hub.senih.gov |

Interactions with Prokaryotic Ribosomes and Translational Fidelity

The binding of this compound to the ribosomal A-site triggers significant conformational changes in the ribosome, which fundamentally compromises translational fidelity. mdpi.comresearchgate.net Translational fidelity refers to the accuracy with which the genetic code on an mRNA template is translated into the corresponding amino acid sequence of a protein. mdpi.complos.org

This compound's presence at the A-site interferes with the proofreading mechanism of the ribosome. It induces a conformational state that mimics the binding of a correct (cognate) aminoacyl-tRNA, thereby lowering the accuracy of tRNA selection. nih.gov This stabilization of near-cognate aminoacyl-tRNAs in the A-site leads to the misincorporation of incorrect amino acids into the elongating polypeptide chain. nih.gov This process of inducing misreading of the mRNA sequence is a hallmark of aminoglycoside action. mdpi.com While the ribosome has mechanisms to ensure accuracy, such as conformational changes that tighten the codon-anticodon interaction, the binding of the antibiotic subverts these quality control steps. researchgate.net

Subsequent Cellular Processes and Phenotypic Consequences (e.g., miscoding, truncation)

The initial disruption of translational fidelity by this compound sets off a cascade of detrimental cellular events. The primary consequence is the synthesis of aberrant proteins resulting from extensive miscoding. researchgate.net These mistranslated proteins often misfold and are non-functional or, in some cases, toxic to the cell.

The accumulation of these faulty proteins has several phenotypic consequences:

Protein Misfolding and Aggregation: The synthesis of proteins with incorrect amino acid sequences leads to improper folding, loss of function, and the formation of protein aggregates, which can disrupt normal cellular processes.

Membrane Damage: Some of these aberrant proteins may be inserted into the bacterial cell membrane, compromising its integrity and leading to increased permeability.

Induction of Oxidative Stress: A significant consequence of aminoglycoside action is the production of toxic hydroxyl radicals. frontiersin.org This oxidative stress further damages cellular components, including DNA, lipids, and functional proteins, contributing significantly to the antibiotic's bactericidal effect. frontiersin.org

Metabolic Disruption: The widespread synthesis of non-functional enzymes and regulatory proteins cripples cellular metabolism.

Eventual Cell Death: The combination of membrane damage, proteotoxic stress, and oxidative damage culminates in bacterial cell death, which is why aminoglycosides are considered bactericidal antibiotics. mdpi.comfrontiersin.org

This chain of events highlights a key distinction from bacteriostatic antibiotics, which only inhibit growth without actively killing the bacteria. mdpi.com The phenotypic variation resulting from mistranslation can, under certain stress conditions, lead to a diversification of traits within a bacterial population, though this is generally detrimental in an optimal environment. nih.govfrontiersin.org

Table 2: Cellular and Phenotypic Consequences of this compound Action

| Cellular Process | Phenotypic Consequence | Reference |

| Miscoding/Mistranslation | Synthesis of aberrant, non-functional proteins | researchgate.net |

| Protein Aggregation | Disruption of normal cellular functions | --- |

| Membrane Destabilization | Compromised membrane integrity and permeability | --- |

| Free Radical Production | Oxidative stress and damage to cellular macromolecules | frontiersin.org |

| Metabolic Disruption | Failure of essential biochemical pathways | --- |

| Combined Effects | Bactericidal action (cell death) | mdpi.comfrontiersin.org |

Comparative Analysis of Aminoglycoside Mechanism across Bacterial Species

The fundamental mechanism of action for aminoglycosides, including this compound, is broadly consistent across different bacterial species due to the highly conserved nature of the ribosomal A-site. nih.govnih.gov However, variations in antibiotic efficacy and bacterial susceptibility are common and arise from several factors.

The activity spectrum of different aminoglycosides can vary. For instance, this compound's activity has been reported to be similar to that of gentamicin (B1671437) and sisomicin (B1680986). researchgate.net In contrast, other aminoglycosides like amikacin (B45834) may retain activity against strains resistant to gentamicin and tobramycin. nih.gov

The most significant variation across bacterial species is seen in the mechanisms of resistance. While the ribosomal target itself rarely mutates in bacteria (due to multiple copies of the rRNA gene), bacteria have evolved other potent defense strategies. nih.govfrontiersin.org

Key Resistance Mechanisms:

Enzymatic Modification: This is the most prevalent form of aminoglycoside resistance. nih.gov Bacteria acquire genes, often on plasmids, that code for aminoglycoside-modifying enzymes (AMEs). frontiersin.org These enzymes inactivate the antibiotic through chemical modification. There are three main classes of AMEs:

Aminoglycoside Acetyltransferases (AACs)

Aminoglycoside Phosphotransferases (APHs)

Aminoglycoside Nucleotidyltransferases (ANTs) The prevalence and type of AME genes can differ significantly between species like E. coli, P. aeruginosa, and A. baumannii. nih.gov

Efflux Pumps: Some bacteria possess or acquire efflux pumps that actively transport aminoglycosides out of the cell, preventing them from reaching their ribosomal target. nih.gov

Ribosomal Alterations: Although rare, mutations in the 16S rRNA or modifications such as methylation by specific methyltransferases can reduce the binding affinity of the antibiotic to its target, conferring resistance. nih.govfrontiersin.org

Table 3: Comparative Overview of Aminoglycoside Action and Resistance

| Feature | Gram-Positive Bacteria | Gram-Negative Bacteria | Key Considerations | Reference |

| Primary Target | Conserved (16S rRNA A-site) | Conserved (16S rRNA A-site) | High degree of conservation across species. | nih.gov |

| Uptake Mechanism | Energy-dependent transport | Energy-dependent transport across inner membrane, passage through outer membrane porins. | Outer membrane of Gram-negatives presents an additional barrier. | nih.gov |

| Primary Resistance | Enzymatic modification (AMEs), Ribosomal methylation | Enzymatic modification (AMEs), Efflux pumps | Prevalence of specific AMEs varies by species. | nih.govnih.govfrontiersin.org |

| Example Species | Staphylococcus aureus, Enterococcus faecalis | Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii | Activity of specific aminoglycosides varies against different species and resistant phenotypes (e.g., ESBL, KPC). | nih.gov |

Mechanisms of Microbial Resistance at the Molecular Level

Genetic Determinants of Resistance Acquisition (e.g., chromosomal mutations, horizontal gene transfer)

Resistance to aminoglycosides, including Verdamycin, is often linked to the acquisition of specific genetic determinants. These determinants can be located on bacterial chromosomes or on mobile genetic elements such as plasmids, transposons, and integrons. frontiersin.orgmdpi.com Horizontal gene transfer (HGT) plays a significant role in the spread of resistance genes among bacteria. Mechanisms of HGT, such as conjugation, transduction, and transformation, facilitate the transfer of resistance plasmids or transposons carrying genes that confer resistance to this compound and other antibiotics. reactgroup.orgopenmicrobiologyjournal.com The accumulation of multiple resistance genes, often on plasmids, can lead to multidrug-resistant bacteria. reactgroup.org Chromosomal mutations can also contribute to resistance by altering the antibiotic target site or regulatory elements controlling resistance mechanisms. news-medical.netgardp.org

Enzymatic Inactivation and Modification of this compound

Enzymatic inactivation is a primary mechanism of resistance to aminoglycosides. Bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic molecule, preventing it from binding to its ribosomal target. droracle.ainih.govnih.gov These enzymes are typically encoded by genes located on mobile genetic elements. frontiersin.orgnih.gov The three main classes of AMEs are:

Aminoglycoside acetyltransferases (AACs): These enzymes acetylate amino groups on the aminoglycoside molecule. nih.govnih.gov

Aminoglycoside phosphotransferases (APHs): These enzymes phosphorylate hydroxyl groups on the aminoglycoside. nih.govnih.gov

Aminoglycoside nucleotidyltransferases (ANTs): These enzymes adenylate or guanylate hydroxyl groups on the aminoglycoside. mdpi.comnih.govnih.gov

Each AME typically modifies the aminoglycoside at a specific position, and the presence of different AMEs can confer resistance to a range of aminoglycosides. nih.gov For example, the AAC(6')-Ib enzyme is a clinically important AME found in many Gram-negative pathogens that acetylates aminoglycosides. frontiersin.org Some variants of AMEs, like AAC(6')-Ib-cr, can even modify antibiotics from different classes, such as quinolones, expanding the spectrum of resistance. frontiersin.org

Efflux Pump Systems and Permeability Barriers in Resistance

Efflux pumps are bacterial membrane proteins that actively transport antibiotics and other toxic compounds out of the bacterial cell, thereby reducing their intracellular concentration to sub-inhibitory levels. mdpi.commicrobialcell.comnih.gov This mechanism can contribute to both intrinsic and acquired resistance. mdpi.commicrobialcell.com Bacteria can possess multiple types of efflux pumps with varying substrate specificities, some of which can expel a broad range of structurally diverse antibiotics, contributing to multidrug resistance. reactgroup.orgnih.gov Overexpression of efflux pumps, often due to mutations or regulatory changes, can lead to increased resistance levels. mdpi.com In Gram-negative bacteria, tripartite efflux pumps spanning the inner membrane, periplasm, and outer membrane are particularly effective at extruding antibiotics. nih.govmdpi.com Permeability barriers, such as the outer membrane in Gram-negative bacteria, can also limit the entry of this compound into the cell, contributing to resistance, particularly intrinsic resistance. nih.govnih.govnih.gov

Molecular Basis of Cross-Resistance and Multi-Drug Resistance Phenotypes

Cross-resistance occurs when resistance to one antibiotic confers resistance to other antibiotics, typically those with similar structures or mechanisms of action. gardp.orgwikipedia.org In the context of this compound, resistance mechanisms such as enzymatic inactivation by AMEs or target site modifications can lead to cross-resistance to other aminoglycosides that are substrates for the same enzymes or bind to the same ribosomal site. nih.govwikipedia.org

Multidrug resistance (MDR) refers to resistance to at least one antibiotic in three or more different antibiotic classes. reactgroup.org MDR phenotypes can arise through the accumulation of multiple resistance genes, each conferring resistance to a different antibiotic or class, often carried on mobile genetic elements like plasmids. reactgroup.org Alternatively, a single resistance mechanism, such as a broad-spectrum efflux pump, can confer resistance to multiple structurally unrelated antibiotics, also leading to MDR. reactgroup.orggardp.orgnih.gov The transfer of plasmids carrying multiple resistance genes is a significant factor in the spread of MDR. reactgroup.org

The interplay between these mechanisms contributes to the complex landscape of this compound resistance observed in clinical settings.

Structure Activity Relationship Sar and Rational Design Paradigms

Systematic Chemical Modifications and Correlating Biological Activity

Systematic chemical modifications of antibiotic structures are a common strategy to improve activity, broaden the spectrum, or overcome resistance. researchgate.netnih.gov For aminoglycosides like Verdamycin, which possess multiple amino and hydroxyl groups, chemical derivatization can be synthetically challenging due to the similar reactivity profiles of these functional groups. nih.gov

Research on other aminoglycosides has shown that modifications at specific positions can significantly impact their antibacterial and anti-ribosomal activities. For instance, studies on kanamycin (B1662678) analogues have investigated the role of hydroxyl and amino groups on ring I in drug-target interaction and antibacterial activity. nih.gov Modifications at primary alcohols or amines are frequently explored positions on aminoglycoside scaffolds, while modifications of secondary functional groups are less common. nih.gov

While specific data on systematic modifications of this compound is not extensively detailed in the provided search results, the synthesis of Verdamicin C2 and C2a from sisomicin (B1680986) in vitro has been reported, indicating that structural variations of this compound analogues are being explored. researchgate.net The development of new semi-synthetic aminoglycosides often involves chemical modifications, such as 3',4'-di-deoxygenation, to mimic the structure of other active compounds like gentamicin (B1671437) and potentially avoid pathogen-induced inactivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is an in silico technique used to establish mathematical relationships between the chemical structure (represented by descriptors) and biological activity of a series of compounds. wikipedia.orgscielo.org.mxwalisongo.ac.id QSAR models can be used to predict the biological activity of new, untested compounds and identify the structural features that are most influential for activity. walisongo.ac.idnih.govnih.gov

Building QSAR models involves calculating various molecular descriptors (e.g., net atomic charge, dipole moment, partition coefficient, molecular weight, surface area) and correlating them with biological activity data using statistical methods like Multi-Linear Regression (MLR). walisongo.ac.idnih.govnih.gov The quality of a QSAR model is assessed by statistical parameters such as R², Q²CV, and R²pred. scielo.org.mxnih.govrsc.org

Although no specific QSAR studies solely focused on this compound were found, QSAR has been widely applied to other antibiotic classes and drug candidates to understand SAR and predict activity. scielo.org.mxwalisongo.ac.idnih.govrsc.orgresearchgate.net This approach would be applicable to this compound and its analogues to identify key structural features influencing its interaction with the bacterial ribosome and predict the activity of modified structures.

In Silico Approaches for Activity Prediction and Molecular Docking

In silico approaches, including activity prediction and molecular docking, are valuable tools in drug discovery and rational design. nih.govphcogj.comresearchgate.net Activity prediction methods, sometimes employing QSAR techniques, can forecast the potential biological activities of compounds based on their structures. nih.govphcogj.comtjnpr.orgarxiv.org

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecule target (receptor), such as a protein or nucleic acid. scielo.org.mxnih.govmdpi.combiomedpharmajournal.orgjpionline.org For antibiotics like this compound that target the ribosome, molecular docking can provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the antibiotic and the ribosomal subunits. mdpi.comjpionline.orgmdpi.com This helps in understanding the molecular basis of binding and how structural modifications might affect this interaction. mdpi.com

Studies on other antibiotics and drug candidates demonstrate the utility of molecular docking in identifying crucial binding residues and predicting binding energies, which correlate with inhibitory activity. rsc.orgtjnpr.orgarxiv.orgmdpi.combiomedpharmajournal.orgnih.govnih.gov While direct molecular docking studies of this compound binding to the 30S ribosomal subunit were not specifically found, this technique is routinely applied to aminoglycosides and their targets to elucidate binding modes and guide the design of improved analogues. jpionline.org

Rational Design Principles for Modulating Target Binding and Overcoming Resistance

Rational design principles aim to create molecules with improved properties by specifically designing them to interact optimally with their biological targets. drugdesign.orgengineeringnews.co.zagoogleapis.com For antibiotics like this compound, rational design can focus on modulating target binding to enhance potency, improve selectivity, or overcome mechanisms of resistance. chemrxiv.orgnih.gov

Aminoglycoside resistance often arises from enzymatic modification of the antibiotic, reduced membrane permeability, or alterations in the ribosomal target site. nih.gov Rational design strategies can address these mechanisms. For example, modifying positions on the aminoglycoside structure that are common sites for enzymatic inactivation can lead to compounds that are resistant to these enzymes. nih.gov Understanding the specific interactions between the antibiotic and the ribosome through techniques like molecular docking can inform the design of analogues with enhanced binding affinity or the ability to bind to altered ribosomal sites found in resistant strains. jpionline.orgmdpi.com

Furthermore, rational design can involve the development of hybrid antibiotics that engage multiple binding sites on the ribosome or other essential bacterial targets, making it more difficult for bacteria to develop resistance through a single mutation. chemrxiv.org This multi-target approach is an emerging strategy to combat multidrug-resistant pathogens. chemrxiv.org

While specific examples of rational design solely applied to this compound for overcoming resistance were not prominently featured in the search results, the principles developed for other aminoglycosides and antibiotics, such as targeting modifying enzymes or designing multi-site binders, are directly relevant to the rational design of this compound analogues. chemrxiv.orgnih.gov

Bioengineering and Metabolic Engineering for Enhanced Production and Diversification

Genetic Engineering of Producer Strains for Yield Optimization

Genetic engineering of the native Verdamycin producer, Saccharopolyspora hirsuta, represents a primary strategy for enhancing antibiotic titer. This approach involves the targeted modification of the organism's genetic material to favorably alter its metabolic landscape for this compound production. Key strategies in this area include the overexpression of positive regulatory genes within the this compound biosynthetic gene cluster and the deletion or downregulation of competing metabolic pathways that divert essential precursors away from antibiotic synthesis.

| Strategy | Target Gene/Pathway | Expected Outcome on this compound Yield |

| Overexpression of Positive Regulators | Pathway-specific transcriptional activators | Increased transcription of biosynthetic genes, leading to higher enzyme levels and enhanced production. |

| Deletion of Competing Pathways | Genes involved in the synthesis of other secondary metabolites or primary metabolic shunts | Increased availability of precursor pools for this compound biosynthesis. |

| Modification of Global Regulators | Genes controlling primary metabolism and stress responses | Shifting the cellular metabolism towards a state more conducive to secondary metabolite production. |

Metabolic Flux Analysis and Pathway Redirection for Precursor Supply

Metabolic flux analysis (MFA) is a powerful analytical tool used to quantify the flow of metabolites through the intricate network of biochemical reactions within a cell. By employing isotopic labeling studies, researchers can trace the path of carbon atoms from primary carbon sources into the various building blocks required for this compound synthesis. This analysis can pinpoint metabolic bottlenecks where the supply of a crucial precursor is limited.

Once identified, these bottlenecks can be addressed by redirecting metabolic flux. For instance, if the supply of a specific sugar moiety or the aminocyclitol core of this compound is found to be rate-limiting, genetic modifications can be introduced to upregulate the enzymes responsible for their synthesis.

Heterologous Expression of Biosynthetic Pathways and Enzymes

Heterologous expression involves transferring the entire this compound biosynthetic gene cluster, or specific enzymes from it, into a more tractable host organism. This strategy is particularly advantageous when the native producer, Saccharopolyspora hirsuta, is slow-growing, genetically recalcitrant, or produces a complex mixture of related compounds that complicates purification. Ideal heterologous hosts, such as certain strains of Streptomyces or even E. coli, are well-characterized, grow rapidly, and are amenable to genetic manipulation. Successful heterologous expression can lead to significantly higher yields and a simplified production process.

Combinatorial Biosynthesis for Novel Analog Discovery

Combinatorial biosynthesis is a sophisticated bioengineering approach that aims to create novel chemical structures by mixing and matching biosynthetic genes and enzymes from different pathways. In the context of this compound, this could involve introducing genes from other aminoglycoside biosynthetic pathways to modify its structure. For example, glycosyltransferases from different pathways could be used to attach alternative sugar moieties to the this compound core, or tailoring enzymes that perform modifications like methylation or acylation could be introduced to generate a library of new this compound analogs. These novel compounds can then be screened for improved antibacterial activity, reduced toxicity, or an expanded spectrum of action.

| Approach | Modification | Potential Outcome |

| Gene Swapping | Replacing a gene in the this compound cluster with a homologous gene from another aminoglycoside pathway. | Generation of a hybrid aminoglycoside with altered structure and activity. |

| Introduction of Tailoring Enzymes | Expressing enzymes that modify the this compound scaffold (e.g., methyltransferases, acyltransferases). | Creation of a diverse library of this compound derivatives. |

| Precursor-Directed Biosynthesis | Supplying the fermentation medium with synthetic analogs of natural precursors. | Incorporation of novel building blocks into the final this compound structure. |

Advanced Research Applications and Non Clinical Investigations

Utility of Verdamycin as a Biochemical Probe in Cell Biology Research

A novel compound such as this compound could serve as a powerful biochemical probe to elucidate complex cellular processes. The development of small-molecule fluorophores from scaffolds like fluorescein (B123965) and rhodamine has a long history of enabling sophisticated biological experiments. nih.gov Similarly, a unique molecular structure in this compound could be leveraged.

The utility of a compound as a biochemical probe is contingent on its ability to interact specifically with a biological target, such as an enzyme or receptor. By attaching a reporter molecule, like a fluorophore, to this compound, researchers could visualize the localization and dynamics of its target within living cells. This approach allows for the real-time tracking of cellular events and can provide insights into the function and regulation of the target protein. The melding of established chemical knowledge with modern techniques in microscopy and molecular genetics is a key aspect of developing such tools. nih.gov

Furthermore, diversity-oriented synthesis (DOS) strategies can be employed to create libraries of compounds derived from a core scaffold. researchgate.net In the context of this compound, this would involve generating a series of analogs with slight chemical modifications. These analogs could then be screened to identify probes with improved specificity, affinity, or photophysical properties, thereby creating a toolkit for dissecting specific cellular pathways.

Interaction with Non-Human Microbiota and Environmental Systems

The interaction of novel chemical compounds with non-human microbiota and environmental systems is a critical area of investigation. The human gut microbiome, a complex ecosystem, has a bidirectional relationship with many drugs. nih.govnih.govnottingham.ac.uk Compounds can alter the composition and function of the gut microbiota, and conversely, the microbiota can metabolize drugs, affecting their bioavailability and activity. nih.govnih.gov For a compound like this compound, it would be crucial to understand its impact on various microbial communities.

Research has shown that many non-antibiotic drugs can inhibit the growth of gut bacteria, potentially leading to dysbiosis and adverse health effects. taconic.com In vitro screening of a compound like this compound against a panel of representative gut commensal species would be a first step in assessing its potential impact. taconic.com Such studies can reveal off-target effects and provide a basis for understanding potential ecological consequences if the compound were to enter environmental systems.

The following table illustrates the types of interactions that would be investigated for a novel compound like this compound, based on known drug-microbiome interactions.

| Interaction Type | Investigational Approach | Potential Implications |

| Direct Inhibition | In vitro growth inhibition assays against diverse bacterial species. | Alteration of microbial community structure, potential for dysbiosis. |

| Metabolism by Microbiota | Incubation of the compound with fecal samples or specific bacterial cultures followed by chemical analysis. | Altered compound efficacy, formation of potentially bioactive or toxic metabolites. |

| Indirect Effects | Analysis of changes in microbial gene expression or metabolic output in response to the compound. | Modulation of host-microbe signaling pathways, impact on nutrient cycling. |

Development of this compound-Derived Scaffolds for Novel Chemical Biology Tools

The unique chemical scaffold of a compound like this compound could be a valuable starting point for the development of novel chemical biology tools. The process of semisynthesis, where a natural product is chemically modified, allows for the creation of new molecules with tailored properties. nih.gov This approach has been successfully applied to complex natural products like the verticillins to generate analogs with potent biological activities. nih.gov

Starting with a core this compound scaffold, chemists could introduce a variety of functional groups at different positions. This diversity-oriented approach can yield probes for various applications. For instance, the introduction of photo-cross-linking groups could allow for the identification of direct binding partners within a cell, a technique known as photoaffinity labeling. nih.gov Alternatively, the attachment of "handles" for bio-orthogonal chemistry would enable the specific labeling and tracking of the compound or its targets in complex biological systems.

The synthesis of complex molecules often requires the development of novel chemical reactions and strategies. The total synthesis of natural products like platensimycin (B21506) and legonmycins A and B showcases the intricate planning and execution required to build complex molecular architectures. beilstein-journals.orgnih.gov The knowledge gained from synthesizing this compound and its derivatives would not only provide valuable research tools but also advance the field of organic chemistry.

Resistance Evolution Dynamics in Laboratory and Environmental Settings

A critical aspect of non-clinical investigation for any new antimicrobial compound is understanding the dynamics of resistance evolution. Adaptive laboratory evolution (ALE) is a powerful technique used to study how bacteria develop resistance to antibiotics over time. nih.govnih.gov In a typical ALE experiment, bacterial populations are repeatedly exposed to increasing concentrations of a drug, and the resulting genetic and phenotypic changes are analyzed. nih.govresearchgate.net

Studies on vancomycin (B549263) resistance in Staphylococcus aureus have shown that the environmental conditions under which evolution occurs significantly impact the mutational pathways to resistance. nih.gov Resistance mechanisms that evolve in a laboratory medium may differ from those that arise in conditions mimicking a physiological environment. nih.gov For a compound like this compound, it would be essential to conduct ALE studies under a variety of conditions to predict the most likely resistance mechanisms to emerge in clinical or environmental settings.

The following table outlines different laboratory evolution regimes that could be used to study this compound resistance, based on established methodologies. researchgate.net

| Selection Regime | Description | Potential Insights |

| Gradient Approach | Cells are exposed to a gradient of drug concentrations, and those growing at the highest concentration are selected for the next passage. | Identifies mutations conferring high-level resistance. |

| Fixed Increment | The drug concentration is increased by a fixed percentage with each transfer. | Mimics a more gradual increase in drug pressure. |

| Intermittent Exposure | Bacterial populations are cycled between growth in the presence and absence of the drug. | Investigates the stability of resistance mutations and the development of tolerance. nih.gov |

Understanding the genetic basis of resistance, such as mutations in target proteins or drug efflux pumps, is crucial for the long-term viability of any new antimicrobial. These studies can inform strategies to mitigate the emergence and spread of resistance.

Q & A

Q. What methodological approaches are recommended for synthesizing Verdamycin in laboratory settings?

To synthesize this compound, optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst concentration) using fractional factorial design. Purify the compound via high-performance liquid chromatography (HPLC) and validate purity through nuclear magnetic resonance (NMR) and mass spectrometry (MS). Cross-reference spectral data with existing literature to confirm structural fidelity .

Q. What are the primary mechanisms of action of this compound against resistant bacterial strains?

Employ in vitro assays (e.g., minimum inhibitory concentration [MIC] tests) to assess bactericidal activity. Combine genomic profiling (e.g., RNA sequencing) to identify gene expression changes in bacterial pathways. Compare results with known antibiotics to isolate this compound-specific mechanisms .

Q. How should researchers design longitudinal studies to assess this compound's resistance development?

Use continuous culture models to simulate bacterial evolution under sublethal this compound exposure. Perform periodic whole-genome sequencing to track resistance mutations. Incorporate control groups exposed to alternative antibiotics to isolate this compound-specific resistance drivers .

Advanced Research Questions

Q. How can researchers reconcile contradictory in vitro and in vivo efficacy data for this compound?

Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability and tissue penetration differences. Validate in vitro findings using organoid models or 3D cell cultures that mimic in vivo conditions. Perform meta-analyses of existing datasets to identify confounding variables (e.g., pH, serum protein binding) .

Q. What statistical models are most effective for analyzing dose-response relationships in this compound toxicity studies?

Apply non-linear regression (e.g., Hill equation) to quantify EC₅₀ values. Use Bayesian hierarchical models to account for inter-individual variability in preclinical models. Validate robustness via bootstrapping or cross-validation .

Q. How can transcriptomic and proteomic data be integrated to elucidate this compound's off-target effects?

Utilize multi-omics pipelines (e.g., weighted gene co-expression network analysis [WGCNA]) to identify overlapping pathways. Validate hypotheses with CRISPR-Cas9 knockout models or chemical inhibitors. Prioritize targets with high centrality scores in protein-protein interaction networks .

Q. What experimental strategies mitigate batch-to-batch variability in this compound production for reproducibility?

Implement quality-by-design (QbD) principles, including design of experiments (DoE) for critical process parameters (CPPs). Use principal component analysis (PCA) to identify variability sources. Standardize raw material sourcing and storage conditions .

Methodological Frameworks

Q. Which frameworks (e.g., PICO, FINER) are suitable for formulating this compound-related hypotheses in translational research?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions like, "Does this compound reduce biofilm formation in Pseudomonas aeruginosa more effectively than tobramycin?" Use PICO (Population: bacterial strains; Intervention: this compound; Comparison: standard antibiotics; Outcome: biofilm biomass) to structure systematic reviews .

Q. How should researchers address ethical considerations in preclinical this compound studies involving animal models?

Adhere to the 3Rs (Replacement, Reduction, Refinement) by using computational toxicity predictors (e.g., QSAR models) before in vivo trials. Obtain approval from institutional animal care committees (IACUC) and document attrition rates rigorously .

Q. What data management practices ensure reproducibility in this compound research?

Develop a FAIR (Findable, Accessible, Interoperable, Reusable) data plan:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.